molecular formula C38H66N8O18S B13355924 (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid

(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid

Cat. No.: B13355924
M. Wt: 955.0 g/mol
InChI Key: PWCCSKXMIJOIIX-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, carboxymethyl, and tetraazacyclododecan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can range from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C38H66N8O18S

Molecular Weight

955.0 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[3-[2-[2-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethoxymethoxy]ethoxy]ethoxy]propanoylamino]pentyl]carbamothioylamino]pentanedioic acid

InChI

InChI=1S/C38H66N8O18S/c47-30(39-7-2-1-3-28(36(57)58)41-38(65)42-29(37(59)60)4-5-32(49)50)6-17-61-19-20-62-21-22-64-27-63-18-8-40-31(48)23-43-9-11-44(24-33(51)52)13-15-46(26-35(55)56)16-14-45(12-10-43)25-34(53)54/h28-29H,1-27H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H2,41,42,65)/t28-,29-/m0/s1

InChI Key

PWCCSKXMIJOIIX-VMPREFPWSA-N

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.